N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
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Overview
Description
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a dimethoxyphenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the pyridazinone core with a dimethoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving pyridazinone derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets. The pyridazinone core can inhibit certain enzymes or receptors, leading to various biological effects. The dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide: Unique due to its specific substitution pattern and combination of functional groups.
4,4’-Dichlorobenzophenone: Similar in having a substituted aromatic ring but differs in its core structure and functional groups.
Cresol: Similar in having a dimethoxyphenyl group but differs in its overall structure and reactivity.
Uniqueness
This compound is unique due to its combination of a pyridazinone core and a dimethoxyphenyl group, which confer specific biological and chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C22H21N3O5 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C22H21N3O5/c1-14(26)23-17-7-4-15(5-8-17)19(27)13-25-22(28)11-9-18(24-25)16-6-10-20(29-2)21(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,26) |
InChI Key |
ZJZUCWLFRSDAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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